Ethyl 6-hydroxy-4,4-dimethylhexanoate
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Overview
Description
Ethyl 6-hydroxy-4,4-dimethylhexanoate is a versatile chemical compound with the molecular formula C10H20O3 and a molecular weight of 188.3 g/mol . This compound is an ester derivative characterized by its unique molecular structure, making it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be synthesized through a two-step preparation process involving the hydrolysis of ε-caprolactone . The reaction typically involves the following steps:
Hydrolysis of ε-caprolactone: This step involves the ring-opening of ε-caprolactone using a suitable base, such as sodium hydroxide, to form 6-hydroxyhexanoic acid.
Esterification: The resulting 6-hydroxyhexanoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-hydroxy-4,4-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-oxo-4,4-dimethylhexanoic acid.
Reduction: Formation of 6-hydroxy-4,4-dimethylhexanol.
Substitution: Formation of 6-chloro-4,4-dimethylhexanoate or 6-bromo-4,4-dimethylhexanoate.
Scientific Research Applications
Ethyl 6-hydroxy-4,4-dimethylhexanoate has a wide range of applications in scientific research, including:
Biology: Utilized in the preparation of ligands for affinity resins specific for certain enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug for targeted drug delivery.
Industry: Employed in the synthesis of model phenol carbonate ester prodrugs with fatty acid-like structures.
Mechanism of Action
The mechanism of action of Ethyl 6-hydroxy-4,4-dimethylhexanoate involves its interaction with specific molecular targets and pathways. The hydroxyl group allows for hydrogen bonding and interactions with enzymes, while the ester group can undergo hydrolysis to release the active compound. These interactions facilitate its use in various biochemical and pharmacological applications.
Comparison with Similar Compounds
Ethyl 6-hydroxy-4,4-dimethylhexanoate can be compared with similar compounds such as:
Ethyl 6-hydroxyhexanoate: Similar structure but lacks the dimethyl substitution, resulting in different chemical properties and reactivity.
Ethyl 6-bromo-4,4-dimethylhexanoate:
Ethyl 6-chloro-4,4-dimethylhexanoate: Contains a chlorine atom, leading to different chemical behavior and uses.
This compound stands out due to its unique combination of functional groups, making it a valuable compound for diverse scientific and industrial applications.
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 6-hydroxy-4,4-dimethylhexanoate |
InChI |
InChI=1S/C10H20O3/c1-4-13-9(12)5-6-10(2,3)7-8-11/h11H,4-8H2,1-3H3 |
InChI Key |
AVNODKHRYPIJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)(C)CCO |
Origin of Product |
United States |
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